molecular formula C29H18Br2N4O4 B11097364 N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)-1H-benzimidazol-6-amine

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)-1H-benzimidazol-6-amine

Cat. No.: B11097364
M. Wt: 646.3 g/mol
InChI Key: QABZITOYFXODMK-UHFFFAOYSA-N
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Description

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)-1H-benzimidazol-6-amine is a complex organic compound characterized by its unique structure, which includes multiple benzodioxole and benzimidazole moieties. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)-1H-benzimidazol-6-amine typically involves multi-step organic reactionsThe final step involves the formation of the imine linkage through a condensation reaction between an aldehyde and an amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)-1H-benzimidazol-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)-1H-benzimidazol-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)-1H-benzimidazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and benzodioxole-containing molecules. Examples include:

Uniqueness

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)-1H-benzimidazol-6-amine is unique due to its specific combination of benzodioxole and benzimidazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C29H18Br2N4O4

Molecular Weight

646.3 g/mol

IUPAC Name

1-(6-bromo-1,3-benzodioxol-5-yl)-N-[4-[6-[(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-1H-benzimidazol-2-yl]phenyl]methanimine

InChI

InChI=1S/C29H18Br2N4O4/c30-21-10-27-25(36-14-38-27)7-17(21)12-32-19-3-1-16(2-4-19)29-34-23-6-5-20(9-24(23)35-29)33-13-18-8-26-28(11-22(18)31)39-15-37-26/h1-13H,14-15H2,(H,34,35)

InChI Key

QABZITOYFXODMK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N=CC6=CC7=C(C=C6Br)OCO7)Br

Origin of Product

United States

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